Tocainide cbg
Description
Properties
CAS No. |
73025-66-8 |
|---|---|
Molecular Formula |
C18H24N2O9 |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[1-(2,6-dimethylanilino)-1-oxopropan-2-yl]carbamoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C18H24N2O9/c1-7-5-4-6-8(2)10(7)20-15(24)9(3)19-18(27)29-17-13(23)11(21)12(22)14(28-17)16(25)26/h4-6,9,11-14,17,21-23H,1-3H3,(H,19,27)(H,20,24)(H,25,26)/t9?,11-,12-,13+,14-,17-/m0/s1 |
InChI Key |
CTSRGSCMTKRHQL-IDUZIPGESA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C)NC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C)NC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C)NC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Synonyms |
tocainide carbamoyl O-beta-glucuronide tocainide CBG |
Origin of Product |
United States |
Comparison with Similar Compounds
Cannabidiol (CBD)
CBD is the most extensively studied cannabinoid, sharing a biosynthetic origin with CBG. Structurally, both lack the psychoactive cyclization present in THC. However, CBD has a hydroxyl group at the C1 position, whereas CBG retains an open-chain structure (Table 1).
Table 1: Structural and Functional Comparison of CBG and CBD
| Parameter | CBG | CBD |
|---|---|---|
| Molecular Formula | C21H32O2 | C21H30O2 |
| Biosynthetic Pathway | Precursor to CBD, THC, and CBC | Derived from CBG via enzymatic action |
| Receptor Affinity | Weak CB1/CB2 binding; TRP agonist | Indirect CB1 modulation; 5-HT1A agonist |
| Therapeutic Applications | Neuroprotection, antimicrobial | Anticonvulsant, anxiolytic |
| Research Status | Emerging evidence (preclinical focus) | Extensive clinical trials |
Key Findings :
- Both CBG and CBD reduce pro-apoptotic gene expression in motor neurons and modulate glutamate/GABA pathways, suggesting overlapping neuroprotective mechanisms .
Functional Analogues
Cannabidivarin (CBDV)
Cannabinol (CBN)
CBN, a degradation product of THC, exhibits antioxidant properties comparable to CBG but lacks its anti-inflammatory efficacy. Unlike CBG, CBN binds weakly to CB2 receptors, limiting its therapeutic scope .
Neuroprotection
CBG and CBDV reduce amyloid-beta (Aβ) deposits in vitro, but CBG additionally suppresses neuroinflammation via PPARγ activation, a mechanism absent in CBDV . In NSC-34 motor neurons, CBG and CBD similarly downregulate pro-apoptotic genes (e.g., Bax) and enhance synaptic plasticity markers (e.g., BDNF) .
Antimicrobial Activity
Preparation Methods
Reaction Mechanism and Procedure
The synthesis begins with the condensation of 2,6-dimethylaniline and α-bromopropanamide in isopropanol. Key steps include:
-
Initial Mixing : Combining 1.55 mol of 2,6-dimethylaniline with 2.4–2.6 L of 85–90% isopropanol under agitation (130–150 rpm).
-
Thermal Activation : Heating the solution to 85–90°C for 30–40 minutes to facilitate dissolution.
-
Bromination : Dropwise addition of 1.89–1.91 mol α-bromopropanamide at 40–45°C, followed by reflux for 9–10 hours to complete the amide coupling.
-
Crystallization : Cooling to 3–6°C for 28–32 hours to precipitate the product, which is then washed with ether (90–95% purity) and saline solutions to remove impurities.
Table 1: Optimized Parameters for α-Bromopropionyl-2,6-Dimethylaniline Synthesis
| Parameter | Range/Value | Impact on Yield/Purity |
|---|---|---|
| Isopropanol Concentration | 85–90% | Maximizes reactant solubility |
| Agitation Speed | 130–150 rpm | Ensures homogeneous mixing |
| Reflux Duration | 9–10 hours | Completes bromopropanamide coupling |
| Crystallization Temperature | 3–6°C | Enhances crystal formation |
| Ether Wash Concentration | 90–95% | Removes unreacted starting material |
The final recrystallization in triethylamine yields a product with >95% purity, as confirmed by NMR and HPLC.
Biosynthesis of Cannabigerol (CBG)
CBG, a non-psychoactive cannabinoid precursor, is synthesized via enzymatic pathways in Cannabis sativa or through heterologous expression in microbial systems.
Endogenous Pathway in Cannabis sativa
CBG biosynthesis involves three enzymatic steps:
-
Olivetolic Acid (OLA) Formation :
-
Prenylation :
-
Decarboxylation :
Table 2: Enzymatic Catalysts in CBG Biosynthesis
| Enzyme | Function | Source Organism |
|---|---|---|
| Polyketide Synthase (PKS) | Condenses hexanoyl-CoA and malonyl-CoA | Cannabis sativa |
| Olivetolic Acid Cyclase (OAC) | Cyclizes tetraketide intermediate | Cannabis sativa |
| CsPT4 | Prenylates OLA with GPP | Cannabis sativa |
| NphB | Alternative prenyltransferase | Streptomyces sp. CL190 |
Heterologous Production in Microbial Systems
Recent advances enable CBG synthesis in Escherichia coli and Saccharomyces cerevisiae:
-
E. coli Platform : Co-expression of PKS, OAC, and NphB yields 120 mg/L CBGA, which is thermally decarboxylated to CBG.
-
S. cerevisiae Platform : Engineered yeast strains with optimized MVA pathways produce 1.2 g/L CBGA, surpassing plant-based yields.
Comparative Analysis of Synthesis Methods
Tocainide Intermediate vs. CBG
| Aspect | Tocainide Intermediate | CBG |
|---|---|---|
| Synthesis Type | Chemical (amide coupling) | Hybrid (enzymatic/chemical) |
| Key Reagents | α-Bromopropanamide, isopropanol | Hexanoyl-CoA, GPP |
| Yield Drivers | Temperature control during crystallization | Enzyme specificity and expression levels |
| Scalability | Industrial-scale feasible | Limited by microbial fermentation capacity |
Q & A
Q. What analytical methods are recommended for quantifying Tocainide enantiomers in biological samples?
Gas-liquid chromatography with electron-capture detection is validated for separating Tocainide enantiomers in plasma. Key parameters include column selection (e.g., chiral stationary phases), temperature optimization, and validation of linearity, precision, and recovery rates. This method enables stereoselective pharmacokinetic studies critical for assessing efficacy and toxicity differences between enantiomers .
Q. What are the current findings on CBG's anxiolytic effects in human trials?
A 2024 randomized controlled trial demonstrated CBG's potential to reduce anxiety and enhance memory, with 51% of users reporting superior efficacy to traditional medications. However, replication in controlled laboratory settings is required to confirm these effects and rule out placebo influences .
Q. How should researchers validate the purity and identity of newly synthesized Tocainide derivatives?
Use high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) for structural confirmation, and mass spectrometry (MS) for molecular weight verification. Cross-reference data with published spectra and provide detailed synthesis protocols in supplementary materials .
Q. What statistical approaches are recommended for analyzing pharmacokinetic data of Tocainide enantiomers?
Non-compartmental analysis (NCA) for AUC and half-life calculations, paired t-tests for enantiomer comparisons, and multivariate regression to assess covariates (e.g., age, metabolism). Collaborate with statisticians to address power analysis and assumptions .
Advanced Research Questions
Q. How can researchers address discrepancies in stereoselective disposition data of Tocainide enantiomers across pharmacokinetic studies?
Discrepancies may arise from metabolic pathway variations or methodological differences. Standardize experimental conditions (e.g., dosing intervals, species), validate methods across laboratories, and perform meta-analyses to identify confounders. Integrate in vitro hepatic metabolism assays to clarify enantiomer-specific clearance .
Q. What methodological challenges exist in designing clinical trials to assess CBG's effects on autoimmune disorders?
Challenges include standardizing CBG dosing, controlling for the entourage effect in whole-plant extracts, and selecting biomarkers (e.g., cytokine levels). Employ double-blind, placebo-controlled designs with crossover arms and use animal models like collagen-induced arthritis to validate therapeutic mechanisms .
Q. How can in silico methods like molecular topology predict the anti-inflammatory efficacy of Tocainide analogs?
Molecular topology models correlate structural descriptors (e.g., electronic parameters, hydrophobicity) with biological activity. Validate predictions via in vitro cyclooxygenase (COX) inhibition assays and compare results with existing NSAIDs. This approach accelerates lead compound identification while reducing experimental costs .
Q. How should researchers reconcile discrepancies between in vitro and in vivo findings on CBG's anti-inflammatory properties?
Investigate bioavailability limitations, metabolite activity, and tissue-specific effects. Use translational models like humanized mice or 3D organoids to bridge gaps. Pharmacokinetic/pharmacodynamic (PK/PD) modeling can quantify dose-response relationships across systems .
Q. What strategies mitigate the entourage effect when isolating CBG's pharmacological activity in preclinical studies?
Use purified CBG isolates (>99% purity) rather than full-spectrum extracts. Pair with receptor-binding assays (e.g., CB1/CB2 antagonism) to confirm target specificity. Include control groups administered with isolated terpenes or flavonoids to quantify synergistic interactions .
How can researchers optimize questionnaire design to minimize bias in self-reported CBG efficacy studies?
Use validated scales (e.g., GAD-7 for anxiety) and Likert responses for graded data. Pilot-test questions for clarity, include control questions to detect response bias, and employ digital platforms with time-stamped entries. Contextual data (e.g., concurrent medications) should be collected to control confounders .
Methodological Frameworks and Tools
- FINER Criteria : Apply Feasible (e.g., accessible CBG formulations), Novel (e.g., epigenetic effects of Tocainide), and Relevant (e.g., addressing opioid alternatives) to refine research questions .
- PICO Framework : Define Population (e.g., patients with arrhythmia), Intervention (Tocainide enantiomers), Comparison (racemic mixture), and Outcomes (QT interval changes) for clinical studies .
Data Reporting Standards
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
